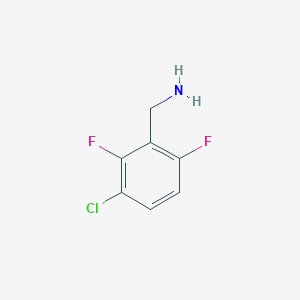

3-Chloro-2,6-difluorobenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated aromatic compounds similar to 3-Chloro-2,6-difluorobenzylamine can be derived from the methodologies described in the papers. For instance, the preparation of 2,6-difluoro-n-alkylbenzenes from 1,3-difluorobenzene involves the action of sodium amide in liquid ammonia, which could potentially be adapted for the synthesis of the benzylamine derivative by introducing an appropriate amine group in the reaction scheme .

Molecular Structure Analysis

While the molecular structure of this compound is not directly reported, the structure of related compounds such as 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined by X-ray diffraction, indicating that halogenated aromatic compounds can have planar structures and may exhibit significant internal vibrations . These characteristics could be extrapolated to the benzylamine derivative, suggesting a potentially planar aromatic ring with substituents affecting its electronic properties.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is often characterized by their ability to undergo further substitution reactions. For example, 2,6-difluorotoluene can be converted to 2,6-difluorobenzyl chloride and then to 2,6-difluorobenzaldehyde . This indicates that the chlorine and fluorine substituents on the aromatic ring can be reactive sites for further chemical transformations, which could be relevant for the synthesis of this compound and its derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be hypothesized based on the properties of similar compounds. For instance, the presence of fluorine atoms can significantly affect the acidity and stability of the compound, as seen in the case of 3-Chloro-2,4,5-trifluorobenzoic acid, where the carboxyl group is twisted relative to the benzene ring . The introduction of chlorine may further influence the compound's boiling point, density, and solubility, although specific data for this compound is not provided in the papers.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

Organic Synthesis and Fluorescent Materials

The synthesis and optical properties of various organic compounds, such as diimidazole derivatives, have been studied, where related chloro-difluorobenzylamine compounds serve as precursors. These compounds exhibit medium to strong blue fluorescence-emitting abilities, indicating potential applications in optoelectronic devices and fluorescent materials (Chen et al., 2012).

Agricultural and Pharmaceutical Intermediates

The development of high-purity chloro-difluorobenzene, closely related to chloro-difluorobenzylamine, underlines its importance as an intermediate for active ingredients in agriculture and pharmaceuticals. The specific synthetic route emphasizes its role in producing key compounds used in these industries (Moore, 2003).

Environmental and Analytical Chemistry

Water Derivatization and Analysis

In the field of environmental chemistry, chloro-difluorobenzylamine derivatives have been used as derivatizing agents to aid in the identification of polar water contaminants, especially in studying drinking water disinfection by-products. This application is crucial for understanding the formation of potentially harmful compounds during water treatment processes and for developing more effective water purification methods (Vincenti et al., 2005).

Safety and Hazards

“3-Chloro-2,6-difluorobenzylamine” is classified as a combustible solid . It has a WGK of 3 . The safety information indicates that it should not be inhaled or come into contact with skin or eyes . It is recommended to use personal protective equipment/face protection and ensure adequate ventilation when handling this compound .

Mecanismo De Acción

Target of Action

This compound is a fluorinated building block and is often used in the synthesis of more complex molecules .

Mode of Action

It’s known that halogenated aromatic compounds like this can undergo further substitution reactions.

Biochemical Pathways

As a building block, its effects would largely depend on the final compound it is incorporated into.

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

3-Chloro-2,6-difluorobenzylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their catalytic activity. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on the enzymes, leading to changes in enzyme conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering the metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In in vitro and in vivo studies, it has been observed that this compound can degrade over time, leading to a decrease in its activity. Its initial effects on cellular processes can be significant, with potential long-term implications for cell function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage level is required to elicit a noticeable response. At high doses, this compound can cause toxicity, affecting the health and function of the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions, leading to the formation of metabolites that can have distinct biological activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and activity within the cell, affecting its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes. For example, localization to the nucleus may enable this compound to influence gene expression, while localization to the mitochondria may affect cellular metabolism.

Propiedades

IUPAC Name |

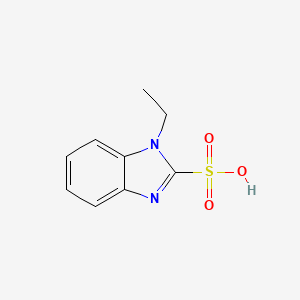

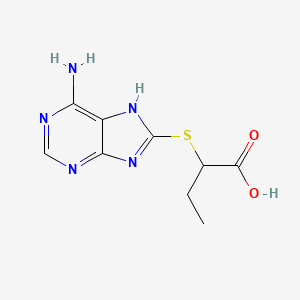

(3-chloro-2,6-difluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H,3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKBGPPYRLLFIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CN)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378545 |

Source

|

| Record name | 3-Chloro-2,6-difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261762-46-3 |

Source

|

| Record name | 3-Chloro-2,6-difluorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-methylene}malononitrile](/img/structure/B1303713.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B1303741.png)